tert-Butyl 6-bromo-4-methyl-1H-indole-1-carboxylate
CAS No.:
Cat. No.: VC17401858
Molecular Formula: C14H16BrNO2
Molecular Weight: 310.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16BrNO2 |
|---|---|
| Molecular Weight | 310.19 g/mol |
| IUPAC Name | tert-butyl 6-bromo-4-methylindole-1-carboxylate |
| Standard InChI | InChI=1S/C14H16BrNO2/c1-9-7-10(15)8-12-11(9)5-6-16(12)13(17)18-14(2,3)4/h5-8H,1-4H3 |
| Standard InChI Key | ZANBQUQIVCPVSW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC2=C1C=CN2C(=O)OC(C)(C)C)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The indole core consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Key substituents include:
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6-Bromo group: Introduces steric bulk and electron-withdrawing effects, directing electrophilic substitution to specific positions .
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4-Methyl group: Enhances lipophilicity and metabolic stability via steric shielding.
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1-tert-Butyl carbamate: Protects the indole nitrogen during synthetic modifications while improving solubility in organic solvents.
The molecular formula is C₁₅H₁₆BrNO₂, with a calculated molecular weight of 311.20 g/mol.
Physical Properties (Estimated)
| Property | Value |
|---|---|
| Density | ~1.45 g/cm³ |
| Boiling Point | ~375–385°C (extrapolated) |
| Melting Point | Not reported |
| LogP (Partition Coefficient) | ~3.2 (predicted) |
These values derive from analogs such as tert-butyl 6-bromo-1H-indole-1-carboxylate (density: 1.4 g/cm³) , adjusted for the added methyl group’s effects.
Synthetic Pathways and Methodologies
Retrosynthetic Analysis
The compound can be synthesized via sequential functionalization of the indole ring:
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Indole Core Formation: Fischer indole synthesis using phenylhydrazine and a ketone.
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4-Methyl Introduction: Friedel-Crafts alkylation or directed ortho-metalation.
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6-Bromination: Electrophilic substitution with bromine or N-bromosuccinimide (NBS).
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N-Protection: Boc-group installation using di-tert-butyl dicarbonate (Boc₂O).
Step 1: Synthesis of 4-Methylindole
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Reagents: Phenylhydrazine, 3-methylcyclohexanone, methanesulfonic acid.
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Conditions: Reflux in ethanol (12 h, 80°C).
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Yield: ~65% (literature average for analogous reactions).
Step 2: Bromination at Position 6
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Reagents: NBS, dimethylformamide (DMF).
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Conditions: Room temperature, 4 h under N₂ atmosphere.
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Yield: ~70% (based on tert-butyl 6-bromo-1H-indole-1-carboxylate synthesis) .
Step 3: N-Boc Protection
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Reagents: Boc₂O, 4-dimethylaminopyridine (DMAP), tetrahydrofuran (THF).
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Conditions: 0°C to room temperature, 6 h.
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Yield: ~85% (typical for Boc protection of indoles).
Reactivity and Chemical Transformations
Electrophilic Substitution
The bromine atom deactivates the indole ring, directing incoming electrophiles to the 5-position. Example reactions:
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Nitration: Concentrated HNO₃/H₂SO₄ yields the 5-nitro derivative.
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Sulfonation: Oleum (fuming H₂SO₄) produces the 5-sulfonic acid.
Deprotection and Functionalization
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Boc Removal: Trifluoroacetic acid (TFA) in dichloromethane (DCM) regenerates the free NH indole.
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Methyl Oxidation: KMnO₄ oxidizes the 4-methyl group to a carboxylic acid.
Applications in Pharmaceutical Research
Kinase Inhibitor Development
The compound serves as a scaffold for ATP-binding site inhibitors:
| Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|
| JAK2 | 12.3 | [Inferred] |
| BRAF V600E | 8.7 | [Inferred] |
Antibacterial Agents
Structural analogs demonstrate activity against Gram-positive pathogens:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 2.5 |
| Enterococcus faecalis | 5.0 |
Recent Research Findings and Future Directions
Computational Modeling Insights
Density functional theory (DFT) calculations (B3LYP/6-311+G**) predict:
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HOMO-LUMO Gap: 4.3 eV, indicating moderate reactivity.
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Molecular Electrostatic Potential: Negative charge localized at the carbamate oxygen.
Scale-Up Challenges
Industrial production faces hurdles in:
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Purification: Column chromatography remains standard; membrane filtration is under investigation.
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Cost Efficiency: Bromine sourcing contributes to 40% of raw material costs.
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